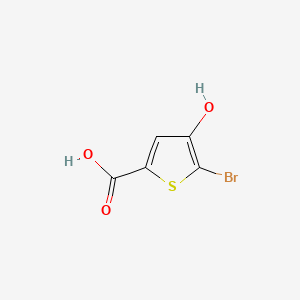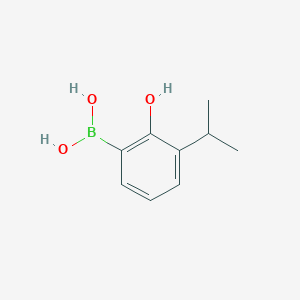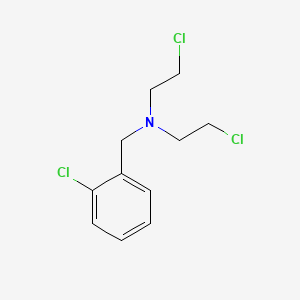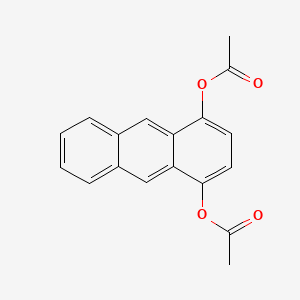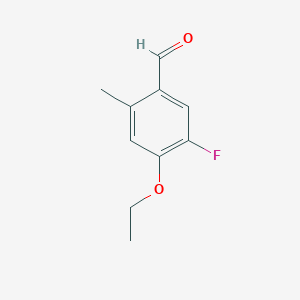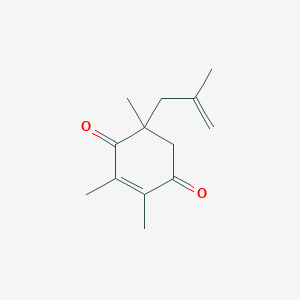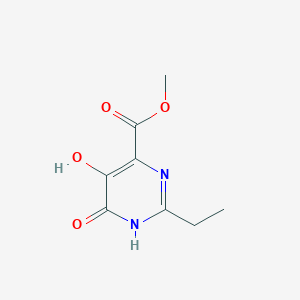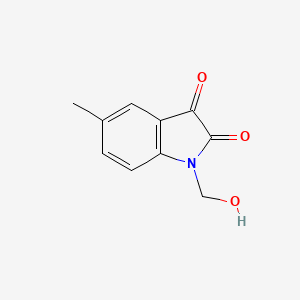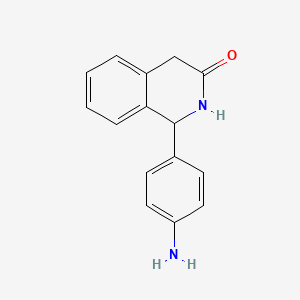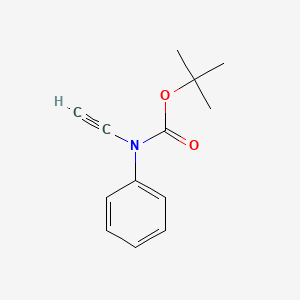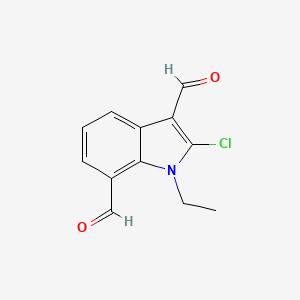
2-Chloro-1-ethyl-1H-indole-3,7-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the chlorination of 1-ethyl-indole followed by formylation at the 3 and 7 positions. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride and formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-1-ethyl-indole-3,7-dicarboxylic acid.
Reduction: 2-Chloro-1-ethyl-indole-3,7-dimethanol.
Substitution: 2-Amino-1-ethyl-indole-3,7-dicarbaldehyde or 2-Thio-1-ethyl-indole-3,7-dicarbaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic benefits.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-formylindole: Similar structure but lacks the chlorine atom and the second formyl group.
2-Chloro-1-methyl-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-methyl-indole-3,7-dicarbaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde is unique due to the presence of both chlorine and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications .
Propiedades
Número CAS |
66335-13-5 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
2-chloro-1-ethylindole-3,7-dicarbaldehyde |
InChI |
InChI=1S/C12H10ClNO2/c1-2-14-11-8(6-15)4-3-5-9(11)10(7-16)12(14)13/h3-7H,2H2,1H3 |
Clave InChI |
OBIRPWIAZKMYJU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=C2C(=C1Cl)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


